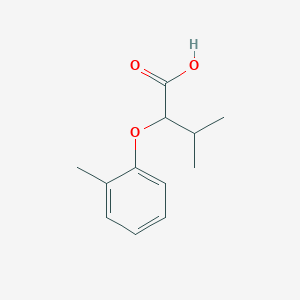3-methyl-2-(2-methylphenoxy)butanoic Acid
CAS No.: 63403-13-4
Cat. No.: VC3919191
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 63403-13-4 |
|---|---|
| Molecular Formula | C12H16O3 |
| Molecular Weight | 208.25 g/mol |
| IUPAC Name | 3-methyl-2-(2-methylphenoxy)butanoic acid |
| Standard InChI | InChI=1S/C12H16O3/c1-8(2)11(12(13)14)15-10-7-5-4-6-9(10)3/h4-8,11H,1-3H3,(H,13,14) |
| Standard InChI Key | IMBJQRVERAVKHV-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1OC(C(C)C)C(=O)O |
| Canonical SMILES | CC1=CC=CC=C1OC(C(C)C)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
3-Methyl-2-(2-methylphenoxy)butanoic acid belongs to the class of phenoxy-substituted carboxylic acids. Its structure features:
-
A butanoic acid backbone with a methyl group (-CH₃) at the third carbon.
-
A 2-methylphenoxy group (o-tolyloxy) attached to the second carbon of the butanoic chain.
The IUPAC name, 3-methyl-2-(o-tolyloxy)butanoic acid, reflects this substitution pattern . The ortho-methyl group on the phenoxy ring introduces steric effects that influence reactivity and intermolecular interactions.
Computed and Experimental Properties
Key physicochemical properties derived from experimental and computational studies include:
The LogP value of 3.2 indicates moderate lipophilicity, suggesting favorable membrane permeability for potential biological applications . The compound’s rotatable bond count and hydrogen-bonding capacity further influence its pharmacokinetic behavior.
Synthesis and Industrial Production
Industrial Availability
The compound is commercially available through suppliers such as ChemBridge Corporation and American Custom Chemicals Corporation, with pricing ranging from $687.35 per 5 mg to $1,138.78 per 5 g . Current production scales appear limited to laboratory quantities, reflecting its niche research applications.
Future Research Directions
-
Pharmacological Screening: Systematic evaluation of anti-inflammatory, analgesic, and metabolic effects.
-
Synthetic Optimization: Development of cost-effective, scalable synthesis methods.
-
Structure-Activity Relationship (SAR) Studies: Modification of the phenoxy and methyl groups to enhance bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume